Benzoctamine hydrochloride

Übersicht

Beschreibung

Benzoctamine hydrochloride is a compound known for its sedative and anxiolytic properties. It is marketed under the trade name Tacitin by Ciba-Geigy. Unlike most sedative drugs, this compound does not produce respiratory depression but rather stimulates the respiratory system . This makes it a safer alternative to other sedative and anxiolytic drugs such as diazepam.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Benzoctamin-hydrochlorid beinhaltet die Reaktion von N-Methyl-9,10-ethanoanthracen-9(10H)-methanamin mit Salzsäure. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperaturumgebung, um die Stabilität der Verbindung während der Synthese zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Benzoctamin-hydrochlorid beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie erforderlich sind, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzoctamin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen der Verbindung modifizieren, was möglicherweise ihre pharmakologischen Eigenschaften verändert.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel wie Chlor oder Brom.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin-Derivate erzeugen könnte .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Chemical Structure and Mechanism of Action

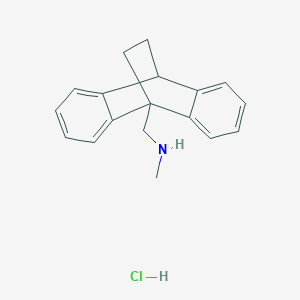

- Chemical Formula : C₁₈H₁₉ClN

- Molecular Weight : 285.82 g/mol

- Mechanism : Benzoctamine hydrochloride primarily interacts with the serotonin system, increasing serotonin levels in the brain, akin to selective serotonin reuptake inhibitors (SSRIs) used for anxiety and depression. It also exhibits antagonistic effects on catecholamines such as epinephrine and norepinephrine, contributing to its calming properties .

Therapeutic Applications

This compound is utilized in various therapeutic contexts:

- Anxiolytic Effects :

- Sedative Properties :

- Potential in Neurological Disorders :

Comparative Analysis with Other Anxiolytics

| Compound Name | Structure Type | Primary Use | Unique Aspects |

|---|---|---|---|

| Diazepam | Benzodiazepine | Anxiolytic | Depresses respiratory function; acts on GABA receptors |

| Chlordiazepoxide | Benzodiazepine | Anxiolytic | Similar efficacy; also depresses respiratory function |

| Buspirone | Azaspirodecanedione | Anxiolytic | Non-sedative; acts primarily on serotonin receptors |

| Benzoctamine | Aromatic Amine | Anxiolytic/Sedative | Stimulates respiratory function; unique action on serotonin system |

Case Studies and Clinical Insights

-

Clinical Efficacy in Anxiety Disorders :

A study demonstrated that this compound effectively reduced anxiety symptoms in patients with generalized anxiety disorder (GAD). Participants reported significant improvements in anxiety levels compared to baseline measurements after treatment over a four-week period . -

Respiratory Function Preservation :

In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), benzoctamine was administered as part of a treatment regimen aimed at managing both anxiety and respiratory symptoms. Results indicated that patients experienced reduced anxiety without compromising their respiratory function, showcasing its dual therapeutic potential . -

Pharmacokinetics :

The pharmacokinetic profile of this compound shows a half-life of approximately 2–3 hours with high bioavailability when administered orally or intravenously. This rapid action supports its use in acute anxiety management scenarios .

Wirkmechanismus

The exact mechanism by which benzoctamine hydrochloride exerts its effects is not fully understood. it is known to increase serotonin levels in the forebrain, which may mediate its anxiolytic effects similar to those of serotonin selective reuptake inhibitors . Additionally, this compound has antagonistic effects on epinephrine and norepinephrine, contributing to its sedative properties .

Vergleich Mit ähnlichen Verbindungen

Diazepam: Another anxiolytic drug, but unlike benzoctamine hydrochloride, it can cause respiratory depression.

Chlordiazepoxide: Similar anxiolytic efficacy but different side effect profile.

Maprotiline: A tetracyclic antidepressant structurally related to this compound, differing only in the length of their side chain.

Uniqueness: this compound is unique in its ability to stimulate the respiratory system while providing sedative and anxiolytic effects. This makes it a safer alternative to other sedative drugs, particularly in patients with respiratory concerns .

Biologische Aktivität

Benzoctamine hydrochloride, also known as Ba-30803, is a psychoactive compound that has garnered attention for its sedative and anxiolytic properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse sources.

- Chemical Formula : CHClN

- Molecular Weight : 285.81 g/mol

- CAS Number : 10085-81-1

- IUPAC Name : methyl({tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9(14),10,12-hexaen-1-yl}methyl)amine hydrochloride

This compound exhibits its biological effects primarily through interactions with the central nervous system:

- Serotonin Receptor Modulation : It blocks central postsynaptic serotonin receptors, which is believed to decrease serotonin turnover in the brain. This mechanism is crucial for its anxiolytic effects .

- Neurotransmitter Influence : Research indicates that benzoctamine increases serotonin levels while decreasing epinephrine and norepinephrine turnover, contributing to its sedative and anxiolytic properties .

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Anxiolytic Activity : It demonstrates significant anxiolytic effects comparable to benzodiazepines but without the associated risks of respiratory depression or addiction .

- Sedative Properties : Unlike traditional sedatives that may depress respiratory function, benzoctamine stimulates the respiratory system, making it a safer alternative in clinical settings .

- Potential in Epilepsy Treatment : Some studies have explored its efficacy in treating epilepsy; however, safety concerns have limited its application in this area.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Animal Studies : In vivo studies have shown that benzoctamine inhibits head twitch reactions induced by L-5-hydroxytryptophan (5-HTP) in mice and antagonizes tryptamine-induced convulsions in rats . These findings suggest a robust interaction with serotonergic pathways.

- Clinical Applications : Benzoctamine has been used in treating anxiety neurosis and controlling aggression in children. Its dual action as both a sedative and anxiolytic makes it particularly valuable in managing anxiety disorders .

Comparative Analysis with Other Compounds

Benzoctamine's unique profile can be contrasted with other similar compounds:

| Compound | Structure Type | Main Use | Unique Features |

|---|---|---|---|

| Benzoctamine | Tetracyclic | Sedative/Anxiolytic | Stimulates respiration; lower addiction risk |

| Diazepam | Benzodiazepine | Anxiolytic | Risk of respiratory depression |

| Clonazepam | Benzodiazepine | Anxiolytic | Longer half-life; potential for dependence |

| Maprotiline | Tetracyclic antidepressant | Antidepressant | Norepinephrine uptake inhibitor |

Eigenschaften

IUPAC Name |

N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPJYSIIKYJREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17243-39-9 (Parent) | |

| Record name | Benzoctamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60143543 | |

| Record name | Benzoctamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10085-81-1 | |

| Record name | Benzoctamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10085-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoctamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoctamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(methyl-9,10-ethano-9(10H)-anthryl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C280S920Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.